BODIPY FL thalidomide is a novel compound that combines the properties of thalidomide with a BODIPY fluorophore, enhancing its utility in biomedical research. Thalidomide, originally developed as a sedative, has been repurposed for treating multiple myeloma and erythema nodosum leprosum due to its immunomodulatory effects. The addition of the BODIPY fluorophore allows for improved visualization and tracking of the compound in biological systems, particularly in studies involving the cereblon protein, a key target in the development of proteolysis-targeting chimeras (PROTACs) .
BODIPY FL thalidomide falls under the category of fluorescent probes and therapeutic agents. It is classified as a derivative of thalidomide, which is an immunomodulatory drug, combined with a boron-dipyrromethene (BODIPY) moiety that imparts fluorescent properties.
The synthesis of BODIPY FL thalidomide involves a straightforward reaction between thalidomide-O-amido-C8-NH2 trifluoroacetic acid salt and BODIPY FL propionic acid. The reaction is conducted at room temperature for 30 minutes in the presence of hexafluorophosphate benzotriazole tetramethyl uronium and N,N-diisopropyl ethylamine as a base, using N,N-dimethylformamide as the solvent .
The molecular structure of BODIPY FL thalidomide can be represented as a combination of the thalidomide backbone and the BODIPY fluorophore. The specific structural formula includes functional groups that facilitate binding to cereblon, enhancing its therapeutic effects.
BODIPY FL thalidomide primarily undergoes interactions with cereblon through competitive binding assays. The binding affinity was assessed using time-resolved fluorescence resonance energy transfer assays, demonstrating significant interactions with cereblon at low nanomolar concentrations .
BODIPY FL thalidomide acts by binding to cereblon, part of an E3 ubiquitin ligase complex that regulates protein degradation. This interaction alters the ubiquitination process of target proteins, leading to downstream effects that can inhibit tumor growth or modulate immune responses .
BODIPY FL thalidomide has several scientific uses:
Cereblon (CRBN) serves as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex, which comprises Cullin-4 (CUL4), Damage-specific DNA-binding protein 1 (DDB1), and RING-box protein 1 (RBX1). This complex selectively tags proteins with ubiquitin chains, marking them for proteasomal degradation [2] [7]. CRBN’s biological significance extends beyond homeostasis maintenance—it is the primary target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These agents act as molecular glues that remodel CRBN’s substrate-binding surface, enabling the recruitment and degradation of non-native "neosubstrates" such as transcription factors IKZF1/3 and CK1α [4] [7] [9]. This mechanism underpins therapeutic efficacy in multiple myeloma and 5q-associated myelodysplastic syndrome.
Early efforts to study CRBN-ligand interactions relied on peptide-based fluorescent probes (e.g., Cy5-conjugated IMiDs), which suffered from limitations like low binding affinity (>100 nM Kd), susceptibility to photobleaching, and interference from assay buffers [1] [6]. The development of BODIPY FL thalidomide (CAS 2740620-18-0) marked a breakthrough. This probe integrates a BODIPY fluorophore (excitation/emission: 502–503 nm/509–510 nm) with a thalidomide-derived CRBN ligand, enabling high-fidelity binding studies [5] [10]. Key advantages include:
Table 1: Properties of Cereblon Fluorescent Probes
Probe Type | Kd (nM) | Ex/Em (nm) | Key Limitations |
---|---|---|---|
Cy5-conjugated IMiDs | >100 | 649/670 | Low affinity; buffer interference |
BODIPY FL thalidomide | 3.6 | 503/509 | High cost; light sensitivity |
BODIPY FL thalidomide’s high affinity enables precise interrogation of ternary complex formation—a critical step in designing proteolysis-targeting chimeras (PROTACs) and molecular glues. Its applications include:
Table 2: Performance of BODIPY FL Thalidomide in TR-FRET Assays
Parameter | Value | Significance |
---|---|---|
Assay window (ΔF) | >200% | High signal-to-noise ratio |
Z’ factor | >0.8 | Excellent assay robustness |
DMSO tolerance | Up to 10% | Compatibility with screening libraries |
Kd (measured) | 3.6 ± 0.2 nM | Consistent with orthogonal methods |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0